2,2-Difluoro-2-pyridin-2-ylethaneamine
Overview
Description
2,2-Difluoro-2-pyridin-2-ylethaneamine is a heterocyclic compound with the molecular formula C7H8F2N2 This compound is characterized by the presence of a pyridine ring substituted with a difluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine typically involves the introduction of fluorine atoms into a pyridine derivative. One common method is the fluorination of pyridine using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-pyridin-2-ylethaneamine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of reduced pyridine derivatives.
Scientific Research Applications
2,2-Difluoro-2-pyridin-2-ylethaneamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-pyridin-2-ylethaneamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
2,6-Difluoropyridine: Contains two fluorine atoms at different positions on the pyridine ring.
2,2,2-Trifluoroethylamine: A fluorinated amine with three fluorine atoms.
Uniqueness: 2,2-Difluoro-2-pyridin-2-ylethaneamine is unique due to the specific positioning of the difluoroethylamine group on the pyridine ring, which imparts distinct chemical and biological properties compared to other fluorinated pyridine derivatives.
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKNQWWXUIYRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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